N1-(2-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

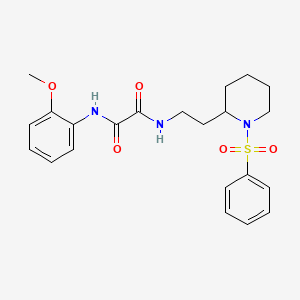

N1-(2-Methoxyphenyl)-N2-(2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features:

- Oxalamide core: Serves as a central scaffold, enabling hydrogen bonding and interactions with biological targets.

- N1 substituent: A 2-methoxyphenyl group, which introduces steric bulk and electron-donating properties due to the methoxy substituent.

- N2 substituent: A 2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl moiety, combining a sulfonylated piperidine ring with an ethyl linker. This group enhances lipophilicity and may influence receptor binding or metabolic stability .

Properties

IUPAC Name |

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(2-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-30-20-13-6-5-12-19(20)24-22(27)21(26)23-15-14-17-9-7-8-16-25(17)31(28,29)18-10-3-2-4-11-18/h2-6,10-13,17H,7-9,14-16H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRCWGBGHBYRNSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural framework, combining methoxyphenyl, phenylsulfonyl, and piperidinyl groups, which may contribute to its diverse interactions within biological systems.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 348.47 g/mol

- Melting Point: Not extensively documented; further studies needed for precise determination.

- Solubility: Solubility in organic solvents is expected due to the presence of hydrophobic groups.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The phenylsulfonyl group is believed to play a crucial role in binding interactions, while the piperidine ring enhances the compound's stability and bioavailability.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

- Antinociceptive Activity: Studies suggest that derivatives of similar structures can modulate pain pathways, potentially offering analgesic properties.

- Anti-inflammatory Effects: Compounds with similar moieties have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Anticancer Potential: Preliminary data indicate that this compound may inhibit tumor cell proliferation, warranting further investigation into its anticancer mechanisms.

Case Studies and Research Findings

-

Study on Pain Modulation:

- A study evaluating the antinociceptive effects of related oxalamide compounds demonstrated significant pain relief in rodent models, suggesting a similar potential for this compound.

-

Inflammation Inhibition:

- In vitro assays indicated that compounds with similar structural features inhibited the release of inflammatory mediators in macrophage cultures, supporting the hypothesis of anti-inflammatory activity.

-

Anticancer Activity:

- A recent investigation into oxalamides revealed their ability to induce apoptosis in cancer cell lines, highlighting a promising avenue for cancer therapeutics.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief | [Study on Pain Modulation] |

| Anti-inflammatory | Reduced cytokine release | [Inflammation Inhibition] |

| Anticancer | Induced apoptosis | [Anticancer Activity] |

Comparison with Similar Compounds

A. N1 Substituent Variations

- Electron-donating groups (e.g., methoxy in S336 and the target compound) enhance solubility and receptor affinity, as seen in S336's umami receptor activation .

- Halogenated aryl groups (e.g., 4-chlorophenyl in Compound 6, ) improve target binding via hydrophobic interactions and halogen bonding, critical for antiviral activity .

B. N2 Substituent Variations

- Pyridinylethyl groups (S336) enable π-π stacking with taste receptors, crucial for flavor-enhancing properties .

Metabolic and Toxicological Comparisons

- S336 and Analogs: Exhibit low toxicity (NOEL: 100 mg/kg/day) due to rapid hydrolysis of the oxalamide bond and glucuronidation pathways .

- Target Compound: The phenylsulfonyl group may slow metabolism compared to non-sulfonylated analogs, necessitating specific toxicological evaluation.

Q & A

Basic: What synthetic methodologies are effective for preparing N1-(2-methoxyphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide and related oxalamide derivatives?

Oxalamides are typically synthesized via coupling reactions between amine and carboxylic acid derivatives. A common approach involves activating the oxalic acid moiety with coupling reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) in the presence of TEA (triethylamine) to form stable intermediates . For example, in related compounds, tert-butyl-protected intermediates are synthesized first, followed by deprotection using HCl to yield final products . Key steps include:

- Amide bond formation : Reacting activated oxalic acid derivatives (e.g., 2-(4-chlorophenylamino)-2-oxoacetic acid) with piperidine or thiazole-containing amines under anhydrous conditions (DCM, 6–24 hours, room temperature) .

- Purification : Silica gel chromatography (e.g., 10–20% MeOH/DCM) or recrystallization to isolate stereoisomers, with yields ranging from 35% to 53% depending on steric and electronic factors .

Advanced: How can researchers resolve stereochemical challenges in oxalamide synthesis, particularly for piperidine-containing derivatives?

Stereochemical control is critical for bioactivity. Strategies include:

- Chiral starting materials : Use enantiopure piperidine precursors (e.g., tert-butyl piperidine-1-carboxylate derivatives) to ensure stereochemical fidelity during coupling .

- Chromatographic separation : For diastereomeric mixtures (e.g., 1:1 stereoisomer ratios), employ reverse-phase HPLC with chiral columns (e.g., C18) and isocratic elution (ACN/H2O) to isolate single isomers .

- Thermodynamic vs. kinetic control : Heating reactions (50–80°C) can favor thermodynamically stable stereoisomers, as seen in NMR studies of thiazole-piperidine oxalamides .

Basic: What analytical techniques are essential for characterizing oxalamide derivatives?

- LC-MS/HRMS : Confirm molecular weight and purity (e.g., APCI+ or ESI+ modes, m/z accuracy within ±0.05 Da) .

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) identify key structural motifs (e.g., methoxyphenyl δH ~3.8 ppm, piperidine δH ~1.1–2.2 ppm) and confirm regiochemistry .

- HPLC purity analysis : Use C18 columns (90–95% purity thresholds) with UV detection (λ = 254 nm) .

Advanced: How do structural modifications (e.g., sulfonyl groups, thiazole rings) influence the biological activity of oxalamides?

- Sulfonyl groups : The phenylsulfonyl moiety in this compound enhances binding to hydrophobic pockets in targets (e.g., HIV CD4-binding site) by increasing lipophilicity and π-π stacking interactions .

- Thiazole/pyridine substituents : Electron-rich heterocycles (e.g., 4-methylthiazole) improve antiviral potency by forming hydrogen bonds with residues like Asp368 in HIV gp120 .

- Methoxyphenyl vs. chlorophenyl : Substituting 4-chlorophenyl with 2-methoxyphenyl reduces steric hindrance, enhancing solubility while maintaining affinity .

Basic: What in vitro assays are suitable for evaluating the antiviral or enzyme inhibitory activity of oxalamides?

- HIV entry inhibition : Use pseudotyped virus assays (e.g., luciferase reporter systems) to measure IC50 values against HIV-1 Env-pseudotyped particles .

- sEH (soluble epoxide hydrolase) inhibition : Fluorescent-based assays (e.g., hydrolysis of PHOME) quantify IC50 values, with oxalamides showing nM-level potency due to adamantyl groups enhancing hydrophobic interactions .

- Cytotoxicity screening : MTT assays on HEK293 or PBMCs ensure selectivity (e.g., CC50 > 100 µM for non-toxic candidates) .

Advanced: How can researchers address discrepancies in bioactivity data between structurally similar oxalamides?

- Metabolic stability : Assess compound stability in liver microsomes (e.g., human S9 fractions) to identify rapid degradation (e.g., via CYP3A4) that may explain reduced in vivo efficacy .

- Conformational analysis : Molecular dynamics simulations (e.g., using AMBER or GROMACS) can reveal differences in binding poses due to subtle stereoelectronic effects .

- Counterion effects : For HCl salts (e.g., compound 27 in ), ensure consistent salt forms during bioassays, as counterions can alter solubility and membrane permeability.

Basic: What computational tools are recommended for preliminary SAR studies of oxalamides?

- Docking (AutoDock Vina, Glide) : Predict binding modes to targets like HIV gp120 or sEH .

- QSAR models : Use MOE or Schrödinger to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

- ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Advanced: What strategies optimize oxalamide stability under physiological conditions?

- Prodrug approaches : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability, as seen in sEH inhibitors .

- Steric shielding : Substituents like 2-hydroxyethyl on thiazole rings reduce metabolic oxidation (e.g., CYP-mediated demethylation) .

- pH-sensitive formulations : Encapsulate in liposomes (pH 5.0–6.5) for targeted release in acidic environments (e.g., tumor tissues) .

Basic: How are stereoisomers characterized and validated in oxalamide derivatives?

- X-ray crystallography : Resolve absolute configurations (e.g., compound 6 in ).

- NOESY NMR : Detect spatial proximities (e.g., between piperidine and thiazole protons) to assign stereochemistry .

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra for chiral centers .

Advanced: What mechanistic insights explain the dual antiviral and anti-inflammatory activity of certain oxalamides?

- Dual-target engagement : Some oxalamides inhibit both HIV entry (via gp120) and inflammatory pathways (e.g., NF-κB) by modulating sEH-derived epoxyeicosatrienoic acids (EETs) .

- Cross-talk between targets : Downregulation of pro-inflammatory cytokines (e.g., IL-6) enhances antiviral immune responses, as demonstrated in primary PBMC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.